NSC 1940-d8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

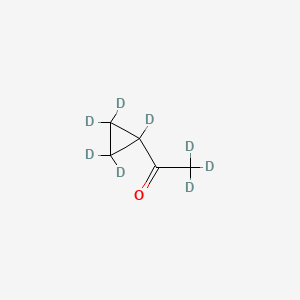

分子式 |

C5H8O |

|---|---|

分子量 |

92.17 g/mol |

IUPAC名 |

2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone |

InChI |

InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i1D3,2D2,3D2,5D |

InChIキー |

HVCFCNAITDHQFX-IFYAQWLYSA-N |

異性体SMILES |

[2H]C1(C(C1([2H])C(=O)C([2H])([2H])[2H])([2H])[2H])[2H] |

正規SMILES |

CC(=O)C1CC1 |

製品の起源 |

United States |

Foundational & Exploratory

Simocyclinone D8: A Technical Guide to its Unique Mechanism of Action on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simocyclinone D8 (SD8) is a novel antibiotic with a unique mechanism of action against bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. Unlike other well-characterized gyrase inhibitors, such as fluoroquinolones and aminocoumarins, SD8 inhibits a very early step in the enzyme's catalytic cycle: the binding of DNA. This in-depth technical guide elucidates the molecular interactions and functional consequences of SD8's engagement with DNA gyrase, providing a comprehensive resource for researchers in antibacterial drug discovery and development. The bifunctional nature of SD8, with its distinct aminocoumarin and polyketide moieties, allows it to bind to two separate sites on the gyrase, primarily on the GyrA subunit, effectively clamping the enzyme in a conformation that is incompetent for DNA binding. This guide details the binding sites, the allosteric inhibition mechanism, and the experimental evidence that underpins our current understanding.

Introduction to Simocyclinone D8 and its Target, DNA Gyrase

DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process necessary to relieve the topological stress that arises during replication and transcription.[1] This enzyme, absent in humans, is a well-validated target for antibacterial drugs.[2][3] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for DNA cleavage and reunion, while the GyrB subunit harbors the ATPase activity that powers the strand passage reaction.[2]

Simocyclinone D8 is a natural product isolated from Streptomyces antibioticus Tü 6040.[1][4] It is a bifunctional molecule containing both an aminocoumarin and an angucyclic polyketide moiety.[2] While it contains an aminocoumarin group, a feature of other gyrase inhibitors like novobiocin, its mechanism of action is strikingly different.[5][6][7]

The Unique Mechanism of Action: Inhibition of DNA Binding

The defining characteristic of Simocyclinone D8's action on DNA gyrase is its ability to prevent the enzyme from binding to its DNA substrate.[5][6][7][8] This is a novel mechanism among DNA gyrase inhibitors.

-

Fluoroquinolones , such as ciprofloxacin, act by stabilizing the "cleavage complex," a transient intermediate where the DNA is cleaved and covalently attached to the GyrA subunits. This leads to the accumulation of toxic double-strand DNA breaks.

-

Aminocoumarins , like novobiocin, are competitive inhibitors of the ATPase activity of the GyrB subunit, thereby preventing the energy-dependent strand passage.[3]

In contrast, SD8 acts at an earlier stage of the catalytic cycle, effectively preventing the initiation of the supercoiling reaction.[5][6]

Dual Binding Sites of Simocyclinone D8

Initial studies suggested that SD8's primary target was the GyrA subunit.[5][6] Subsequent research has revealed a more complex interaction involving two distinct binding sites:

-

Primary High-Affinity Site on GyrA: The N-terminal domain of the GyrA subunit (specifically the GyrA59 fragment) possesses the primary binding site for SD8.[2][4][9] X-ray crystallography studies have shown that the two functional ends of SD8, the aminocoumarin and the polyketide moieties, occupy two separate pockets on the GyrA subunit.[3][8] This dual-headed binding is crucial for its high-potency inhibition.

-

Secondary Low-Affinity Site on GyrB: A second, weaker binding site has been identified on the C-terminal domain of the GyrB subunit (GyrB47).[4][9] While the interaction with GyrA is significantly stronger (approximately 1000-fold), the engagement with GyrB may contribute to the overall inhibitory effect.[2]

The binding of SD8 to GyrA induces a conformational change in the enzyme, locking it in a state that is unable to bind DNA.[2]

Quantitative Data on Simocyclinone D8-DNA Gyrase Interaction

The inhibitory potency and binding affinity of Simocyclinone D8 have been quantified in several studies. The following table summarizes key quantitative data.

| Parameter | Value | Enzyme/Domain | Method | Reference |

| IC₅₀ (Supercoiling) | 0.6 µM | E. coli DNA Gyrase | Agarose Gel-based Assay | [3] |

| Lower than novobiocin | E. coli DNA Gyrase | Agarose Gel-based Assay | [5][6][7] | |

| IC₅₀ (Relaxation) | ~0.5 - 1.0 µM | E. coli DNA Gyrase | Agarose Gel-based Assay | [7] |

| Binding Constant (K_d) | 44 nM | E. coli GyrA55 | Isothermal Titration Calorimetry (ITC) | [2] |

Visualizing the Mechanism and Experimental Workflows

Mechanism of Action of Simocyclinone D8

Caption: Inhibition of the DNA Gyrase catalytic cycle by different classes of antibiotics.

Experimental Workflow for Assessing Gyrase Inhibition

Caption: A typical experimental workflow for characterizing a DNA gyrase inhibitor.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of Simocyclinone D8 with DNA gyrase. Specific buffer compositions and concentrations may vary between laboratories.

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate.

-

Materials:

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Simocyclinone D8 at various concentrations

-

Assay Buffer: Typically contains Tris-HCl (pH ~7.5), KCl, MgCl₂, DTT, and spermidine.

-

ATP solution

-

Stop Solution/Loading Dye: Contains EDTA, SDS, and a tracking dye.

-

Agarose gel and electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

-

Protocol:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of Simocyclinone D8 (and a no-drug control).

-

Add DNA gyrase to each reaction mixture.

-

Pre-incubate for a short period at the desired temperature (e.g., 25-37°C) to allow for inhibitor binding.

-

Initiate the supercoiling reaction by adding ATP.

-

Incubate for a defined time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

-

Stop the reaction by adding the stop solution/loading dye.

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel, visualize the DNA bands under UV light, and quantify the amount of supercoiled versus relaxed DNA to determine the IC₅₀.

-

DNA Cleavage Assay

This assay assesses whether an inhibitor stabilizes the cleavage complex, a hallmark of quinolone action.

-

Materials:

-

Supercoiled or linear plasmid DNA

-

Purified DNA gyrase

-

Simocyclinone D8

-

A quinolone antibiotic (e.g., ciprofloxacin) as a positive control

-

Assay Buffer (similar to the supercoiling assay, but may omit ATP)

-

SDS and Proteinase K

-

Agarose gel and electrophoresis apparatus

-

-

Protocol:

-

Set up reaction mixtures with DNA, DNA gyrase, and the test compound (SD8) or control (ciprofloxacin).

-

Incubate to allow for complex formation.

-

Add SDS to denature the enzyme. If a cleavage complex is formed, the DNA will be covalently attached to the GyrA subunits, leading to linearization of plasmid DNA upon denaturation.

-

Add Proteinase K to digest the protein, releasing the linearized DNA.

-

Analyze the products by agarose gel electrophoresis. An increase in linear DNA indicates stabilization of the cleavage complex. Studies show SD8 does not induce cleavage but can abrogate quinolone-induced cleavage.[5][6][7]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Materials:

-

Purified DNA gyrase subunit or domain (e.g., GyrA55) in a suitable buffer.

-

Simocyclinone D8 dissolved in the same buffer.

-

Isothermal titration calorimeter.

-

-

Protocol:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the Simocyclinone D8 solution into the injection syringe.

-

Perform a series of small, sequential injections of the SD8 solution into the protein solution while monitoring the heat evolved or absorbed.

-

The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a binding model to extract the thermodynamic parameters of the interaction.

-

Conclusion and Future Directions

Simocyclinone D8 represents a significant departure from conventional DNA gyrase inhibitors. Its unique mechanism of preventing DNA binding opens up new avenues for antibacterial drug design. The dual-site interaction on both GyrA and potentially GyrB presents an opportunity for developing highly potent and specific inhibitors that may be less susceptible to existing resistance mechanisms. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Modifying the aminocoumarin and polyketide moieties to optimize potency and pharmacokinetic properties.

-

Exploiting the Dual Binding Sites: Designing novel bifunctional inhibitors that target these unexploited pockets on the gyrase enzyme.

-

Overcoming Resistance: Investigating the potential for resistance development to SD8 and designing next-generation compounds that can evade these mechanisms.

The detailed understanding of Simocyclinone D8's mechanism of action provides a solid foundation for the rational design of a new class of antibacterial agents targeting DNA gyrase.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A New Crystal Structure of the Bifunctional Antibiotic Simocyclinone D8 Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Mapping Simocyclinone D8 Interaction with DNA Gyrase: Evidence for a New Binding Site on GyrB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simocyclinone D8, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Simocyclinone D8, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A crystal structure of the bifunctional antibiotic simocyclinone D8, bound to DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mapping simocyclinone D8 interaction with DNA gyrase: evidence for a new binding site on GyrB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Target of Simocyclinone D8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simocyclinone D8 (SD8) is a novel antibiotic with a unique mechanism of action against bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. Unlike other well-characterized gyrase inhibitors, such as aminocoumarins and quinolones, SD8 employs a distinct inhibitory strategy. This technical guide provides an in-depth overview of the cellular target of Simocyclinone D8, its mechanism of action, supporting quantitative data, and detailed experimental protocols used in its characterization.

The Primary Cellular Target: Bacterial DNA Gyrase

The primary cellular target of Simocyclinone D8 is the bacterial DNA gyrase, an enzyme crucial for introducing negative supercoils into DNA, a process vital for DNA compaction and replication.[1] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[2]

Simocyclinone D8's interaction with DNA gyrase is distinct from other classes of inhibitors:

-

Differentiation from Aminocoumarins (e.g., Novobiocin): While SD8 possesses an aminocoumarin moiety, it does not competitively inhibit the ATPase activity of the GyrB subunit, which is the characteristic mechanism of aminocoumarins like novobiocin.[3][4]

-

Differentiation from Quinolones (e.g., Ciprofloxacin): SD8 does not stabilize the DNA-gyrase cleavage complex, the hallmark of quinolone antibiotics. Instead, it antagonizes the formation of this complex.[3][4]

The inhibitory action of Simocyclinone D8 is primarily directed at the N-terminal domain of the GyrA subunit .[3][4][5] Binding studies and X-ray crystallography have confirmed that SD8 interacts with this domain, which is involved in DNA binding.[5][6][7] There is also evidence for a secondary, much weaker binding site on the C-terminal domain of the GyrB subunit.[5][8][9]

Mechanism of Action: Inhibition of DNA Binding

The novel mechanism of Simocyclinone D8 involves the prevention of DNA binding to the gyrase enzyme .[3][4][7] By binding to the N-terminal domain of GyrA, SD8 sterically hinders the interaction between DNA gyrase and its DNA substrate.[3][10] This inhibition occurs at an early step in the catalytic cycle of gyrase, effectively halting its function.[3][4] This mode of action is unique among known gyrase inhibitors and presents a promising avenue for the development of new antibacterial agents.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory and binding activities of Simocyclinone D8.

| Parameter | Target/Assay | Value | Reference(s) |

| IC₅₀ | E. coli DNA Gyrase Supercoiling | 0.6 µM | [11] |

| E. coli DNA Gyrase Supercoiling | More potent than novobiocin | [3] | |

| DNA Relaxation by Gyrase | ~0.5 - 1 µM | [3] | |

| Human Topoisomerase II Decatenation | ~5 µM | [3] | |

| Human Topoisomerase II Decatenation | ~80 µM | [12] | |

| Binding Constant (Kd) | SD8 to GyrA55 (ITC) | 44 nM | [5] |

| SD8 to GyrA59 (MS, 1st event) | 2.2 µM | [2] | |

| SD8 to GyrA59 (MS, 2nd event) | 97 nM | [2] | |

| Other | Inhibition of Gyrase-DNA Interaction (SPR) | 50 nM SD8 virtually abolishes binding | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of Simocyclinone D8 with DNA gyrase.

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity is a key indicator of a compound's effect on gyrase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 DNA (e.g., 6 nM), DNA gyrase (e.g., 60 nM), and assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA).

-

Inhibitor Addition: Add varying concentrations of Simocyclinone D8 (or control inhibitors like novobiocin and ciprofloxacin) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for 1 hour.

-

Reaction Termination: Stop the reactions by adding a stop buffer (e.g., containing EDTA and SDS).

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of effective concentrations of Simocyclinone D8.[3]

ATPase Assay

This assay is used to determine if a compound inhibits the ATP hydrolysis activity of the GyrB subunit.

Methodology:

-

Reaction Setup: Prepare reactions containing DNA gyrase, ATP, and the test compound in an appropriate buffer.

-

Incubation: Incubate at 37°C to allow for ATP hydrolysis.

-

Detection of ATP Hydrolysis: Measure the amount of ADP produced or remaining ATP. This can be done using various methods, such as a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

-

Analysis: Compare the ATPase activity in the presence of Simocyclinone D8 to controls (e.g., no inhibitor and a known ATPase inhibitor like novobiocin). Simocyclinone D8 does not significantly inhibit the DNA-independent ATPase activity of gyrase.[3]

Surface Plasmon Resonance (SPR)

SPR is used to monitor the binding of DNA gyrase to DNA in real-time and to assess the inhibitory effect of Simocyclinone D8 on this interaction.

Methodology:

-

Chip Preparation: Immobilize biotinylated DNA onto a streptavidin-coated sensor chip.

-

Analyte Injection: Inject a solution of DNA gyrase (e.g., 20 nM) over the chip surface and monitor the binding response.

-

Inhibitor Effect: Pre-incubate DNA gyrase with Simocyclinone D8 (e.g., 50 nM) and then inject the mixture over the DNA-coated chip.

-

Data Analysis: A reduction in the binding response in the presence of SD8 indicates that the compound prevents the binding of gyrase to DNA.[3]

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding, including the binding constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between Simocyclinone D8 and the GyrA subunit.

Methodology:

-

Sample Preparation: Place a solution of the GyrA N-terminal domain (e.g., GyrA55) in the sample cell of the calorimeter.

-

Titration: Fill the injection syringe with a solution of Simocyclinone D8.

-

Measurement: Inject small aliquots of the SD8 solution into the GyrA solution at regular intervals while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters. This method provided a Kd of 44 nM for the SD8-GyrA55 interaction.[5]

Conclusion

Simocyclinone D8 targets the N-terminal domain of the GyrA subunit of bacterial DNA gyrase. Its unique mechanism of action, which involves inhibiting the binding of DNA to the enzyme, distinguishes it from other classes of gyrase inhibitors. This novel approach to disrupting DNA gyrase function makes Simocyclinone D8 a valuable lead compound in the development of new antibacterial therapies, particularly in the face of growing antibiotic resistance. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the field of antibiotic discovery and development.

References

- 1. journals.asm.org [journals.asm.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simocyclinone D8, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simocyclinone D8, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Crystal Structure of the Bifunctional Antibiotic Simocyclinone D8 Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A crystal structure of the bifunctional antibiotic simocyclinone D8, bound to DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Mapping simocyclinone D8 interaction with DNA gyrase: evidence for a new binding site on GyrB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. scispace.com [scispace.com]

- 12. Anti-proliferative effects of Simocyclinone D8 (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

Simocyclinone D8: A Novel Bifunctional Inhibitor of Topoisomerase II

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Simocyclinone D8 (SD8) is a natural product isolated from Streptomyces antibioticus Tü 6040 that has garnered significant interest as a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase.[1] Its unique bifunctional chemical structure, featuring an aminocoumarin moiety linked to a polyketide, underpins a novel mechanism of action that distinguishes it from established topoisomerase inhibitors like quinolones and aminocoumarins.[2][3] SD8 exerts its inhibitory effect not by targeting the enzyme's ATPase activity or by stabilizing the cleavage complex, but by preventing the binding of DNA to the gyrase enzyme.[1][3] This is achieved through a remarkable dual-binding mechanism, engaging both the GyrA and GyrB subunits of the DNA gyrase heterotetramer.[4][5] Furthermore, SD8 has demonstrated inhibitory activity against human topoisomerase II and antiproliferative effects against various cancer cell lines, highlighting its potential as a lead compound for the development of new antibacterial and anticancer therapeutics.[6][7] This technical guide provides a comprehensive overview of Simocyclinone D8, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

Simocyclinone D8's primary mode of action is the allosteric inhibition of DNA gyrase, a bacterial type II topoisomerase essential for DNA replication, transcription, and repair. Unlike conventional gyrase inhibitors, SD8 does not compete with ATP for binding to the GyrB subunit, nor does it stabilize the covalent enzyme-DNA cleavage complex, a hallmark of quinolone antibiotics.[1][3] Instead, SD8 prevents the initial binding of the DNA substrate to the gyrase enzyme.[1]

This unique inhibitory profile is a consequence of its bifunctional nature, allowing it to bind to two distinct sites on the DNA gyrase complex.[2] The aminocoumarin portion of SD8 interacts with the N-terminal domain of the GyrA subunit, while the polyketide moiety binds to the C-terminal domain of the GyrB subunit.[2][4] This dual interaction is thought to induce a conformational change in the enzyme, rendering it incapable of binding DNA, thereby halting the topoisomerase catalytic cycle at a very early stage.[1]

Biochemical studies have shown that the combined action of both moieties is crucial for potent inhibition, as the individual components of SD8 are significantly weaker inhibitors of gyrase.[2] This cooperative binding not only explains its high potency but also presents a novel strategy for designing new topoisomerase inhibitors that could circumvent existing resistance mechanisms.

dot

Caption: Simocyclinone D8's dual-binding mechanism of action on DNA gyrase.

Quantitative Data

The inhibitory activity of Simocyclinone D8 has been quantified against both bacterial DNA gyrase and human topoisomerase II, as well as its cytotoxic effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Simocyclinone D8

| Target Enzyme/Process | Assay Type | IC50 Value | Reference |

| E. coli DNA Gyrase Supercoiling | Supercoiling Assay | Potent inhibitor, lower than novobiocin | [1] |

| E. coli DNA Gyrase Relaxation | Relaxation Assay | ~0.5 - 1 µM | [1] |

| Human Topoisomerase IIα Decatenation | Decatenation Assay | ~80 µM | [6] |

| Human Topoisomerase IIα Decatenation | Decatenation Assay | ~5 µM | [8] |

Table 2: Cytotoxicity of Simocyclinone D8 against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| H2009 | Non-small cell lung cancer | ~75 µM | [6] |

| H2030 | Non-small cell lung cancer | ~130-140 µM | [6] |

| H2461 | Malignant mesothelioma | ~125 µM | [6] |

| H2596 | Malignant mesothelioma | ~100 µM | [6] |

| LP9 (non-transformed) | Mesothelial | ~150 µM | [6] |

Experimental Protocols

The characterization of Simocyclinone D8's activity relies on several key biochemical assays. The detailed methodologies for these experiments are outlined below.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate, and the inhibition of this activity by SD8.

Protocol:

-

Prepare reaction mixtures (30 µL) containing 3.4 nM E. coli DNA gyrase and 0.5 µg of relaxed pBR322 plasmid DNA (6 nM) in gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA).[1]

-

Add varying concentrations of Simocyclinone D8 or a control inhibitor (e.g., novobiocin) to the reaction mixtures.

-

Initiate the reaction by adding ATP to a final concentration of 1.26 mM.[1]

-

Incubate the reactions at 37°C for 30 minutes.[1]

-

Stop the reaction by adding an equal volume of phenol-chloroform-isoamyl alcohol (25:24:1), vortexing briefly, and centrifuging.[1]

-

Add loading dye to the aqueous phase and analyze the DNA topoisomers by electrophoresis on a 0.8% agarose gel.[1]

-

Visualize the DNA bands by staining with ethidium bromide and quantify the degree of supercoiling.

dot

Caption: Workflow for the DNA gyrase supercoiling assay.

Topoisomerase II Decatenation Assay

This assay assesses the ability of topoisomerase II to resolve catenated networks of kinetoplast DNA (kDNA) into individual minicircles, and the inhibition of this process by SD8.

Protocol:

-

Prepare reaction mixtures (20 µL) containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 30 µg/mL BSA, and 200 ng of kDNA.[8]

-

Add varying concentrations of Simocyclinone D8 or a control inhibitor (e.g., etoposide) to the reaction mixtures.

-

Add 7.8 nM of human topoisomerase IIα to the reactions.[8]

-

Initiate the reaction by adding ATP to a final concentration of 0.5 mM.[8]

-

Incubate at 37°C for 1 hour.[8]

-

Stop the reaction by adding SDS to 1% and proteinase K to 100 µg/mL, followed by incubation at 50°C for 1 hour.[6]

-

Analyze the products by electrophoresis on a 1% agarose gel containing ethidium bromide.[8] Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.

DNA Cleavage Assay

This assay determines whether a compound stabilizes the covalent intermediate between topoisomerase II and DNA, leading to DNA strand breaks.

Protocol:

-

Prepare reaction mixtures (20 µL) containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM DTT, 50 µg/mL BSA, 1 mM ATP, and 300 ng of relaxed pBR322 plasmid DNA.[6]

-

Add varying concentrations of Simocyclinone D8 or a positive control poison (e.g., etoposide).

-

Add 6 units of human topoisomerase II to the reactions.[6]

-

Incubate at 37°C for 10 minutes.[6]

-

Add SDS to a final concentration of 1% and incubate for a further 5 minutes at 37°C to trap the cleavage complex.[6]

-

Add EDTA to 25 mM and proteinase K to 100 µg/mL and incubate for 1 hour at 50°C to digest the protein.[6]

-

Analyze the DNA for the presence of linear DNA (indicative of cleavage) by agarose gel electrophoresis.

ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit of DNA gyrase and is used to determine if an inhibitor acts by competing with ATP.

Protocol:

-

Incubate the N-terminal ATPase domain of GyrB (GyrB43) at a concentration of 20 µM with increasing concentrations of Simocyclinone D8 or a known ATPase inhibitor like novobiocin.[1]

-

Alternatively, use the full-length gyrase holoenzyme (A₂B₂) in the presence of linear DNA to stimulate ATPase activity.[1]

-

The rate of ATP hydrolysis can be measured using various methods, such as a coupled spectrophotometric assay that links ATP hydrolysis to the oxidation of NADH.

-

Plot the residual ATPase activity against the drug concentration to determine the extent of inhibition.

Signaling Pathways and Cellular Effects

The primary signaling pathway affected by Simocyclinone D8 is the DNA damage response, albeit indirectly. By inhibiting topoisomerase II, SD8 prevents the resolution of DNA topological stress that arises during replication and transcription. This can lead to the accumulation of DNA tangles and supercoils, ultimately stalling these critical cellular processes. In cancer cells, which are often highly proliferative and heavily reliant on topoisomerase II activity, this inhibition can trigger apoptosis.[6]

dot

Caption: Cellular consequences of Topoisomerase II inhibition by Simocyclinone D8.

Conclusion and Future Directions

Simocyclinone D8 represents a significant discovery in the field of topoisomerase inhibitors. Its unique, dual-binding mechanism of action that prevents DNA binding to DNA gyrase offers a promising new avenue for the development of antibiotics that can overcome existing resistance to quinolones and aminocoumarins. Furthermore, its activity against human topoisomerase II and cancer cells suggests a broader therapeutic potential. Future research will likely focus on structure-activity relationship studies to optimize the potency and pharmacokinetic properties of SD8-based analogs for both antibacterial and anticancer applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic promise of this fascinating natural product.

References

- 1. Simocyclinone D8, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simocyclinone D8, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mapping Simocyclinone D8 Interaction with DNA Gyrase: Evidence for a New Binding Site on GyrB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Crystal Structure of the Bifunctional Antibiotic Simocyclinone D8 Bound to DNA Gyrase Gives Fresh Insight into the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-proliferative effects of Simocyclinone D8 (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

A Technical Guide to Simocyclinone D8: Discovery, Origin, and Production in Streptomyces antibioticus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, origin, and production of Simocyclinone D8, a potent DNA gyrase inhibitor produced by the bacterium Streptomyces antibioticus Tü 6040. This document details the scientific journey from the initial isolation of the producing organism to the characterization of its unique bioactive compound, offering valuable insights for researchers in natural product discovery and antibiotic development.

Discovery and Origin of the Producing Organism

Simocyclinone D8 is a secondary metabolite produced by the Gram-positive bacterium, Streptomyces antibioticus strain Tü 6040. The genus Streptomyces is renowned for its prolific production of a wide array of clinically significant antibiotics. The specific strain, Tü 6040, was isolated from a soil sample collected in Iguazú, Argentina, and is part of the culture collection of the University of Tübingen.

The initial discovery of the species Streptomyces antibioticus dates back to 1941 by Selman Waksman and H. Boyd Woodruff, who isolated it from a soil sample.[1] This species is noted for producing a distinct earthy odor and a variety of antibiotics.[1] The screening of extracts from Streptomyces antibioticus Tü 6040 using HPLC-diode-array and HPLC-electrospray-mass-spectrometry led to the identification of a novel class of angucyclinone antibiotics, which were named simocyclinones.

Experimental Protocols

This section outlines the key experimental methodologies for the cultivation of Streptomyces antibioticus Tü 6040, and the fermentation, extraction, and purification of Simocyclinone D8.

Fermentation of Streptomyces antibioticus Tü 6040

Successful production of Simocyclinone D8 is highly dependent on the fermentation conditions, including media composition. A chemically defined medium has been optimized for enhanced and reproducible yields.

Medium Composition:

A chemically defined medium with glycerol as the carbon source and L-lysine as the nitrogen source has been shown to yield optimal production of Simocyclinone D8. The production can reach up to 300 mg/L under these optimized conditions.

Fermentation Parameters:

-

Inoculum: A seed culture of Streptomyces antibioticus Tü 6040 is prepared by inoculating a suitable liquid medium and incubating until sufficient biomass is achieved.

-

Fermenter: Airlift fermenters are recommended to minimize shear stress, which can negatively impact mycelial growth and antibiotic production.

-

Temperature: The fermentation is typically carried out at a controlled temperature, generally around 28-30°C, which is optimal for the growth of most mesophilic Streptomyces species.

-

Aeration: A low gas flow rate is maintained to ensure sufficient oxygen supply without causing excessive shear stress.

-

pH: The pH of the medium is monitored and maintained within a suitable range for Streptomyces growth and secondary metabolite production, typically near neutral pH.

-

Duration: The fermentation is carried out for a period of several days, with Simocyclinone D8 production typically reaching its maximum in the stationary phase of growth.

Extraction and Purification of Simocyclinone D8

Simocyclinone D8 is primarily located within the mycelium of Streptomyces antibioticus Tü 6040.

Extraction:

-

The bacterial culture is harvested by centrifugation to separate the mycelium from the culture broth.

-

The mycelial pellet is extracted with an organic solvent, such as methanol or acetone, to solubilize the simocyclinones.

-

The solvent is then evaporated to yield a crude extract.

Purification:

The crude extract is subjected to a series of chromatographic steps to isolate and purify Simocyclinone D8.

-

Initial Cleanup: The crude extract is often first fractionated using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to remove highly polar and nonpolar impurities.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved using preparative RP-HPLC. A C18 column is typically used with a gradient elution system.

-

Mobile Phase A: Water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a lower concentration of acetonitrile to a higher concentration is employed to separate the different simocyclinone analogues. The exact gradient will depend on the specific column and system but a representative gradient might be 10% to 90% acetonitrile over 30 minutes.

-

Detection: The elution of compounds is monitored using a UV detector, typically at wavelengths where the molecule exhibits strong absorbance.

-

Fraction Collection: Fractions corresponding to the Simocyclinone D8 peak are collected, and the solvent is evaporated to yield the pure compound.

-

Structure Elucidation

The chemical structure of Simocyclinone D8 was determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the complex chemical structure, which consists of a chlorinated aminocoumarin moiety linked to an angucyclic polyketide via a tetraene linker and a D-olivose sugar.

Quantitative Data on Biological Activity

Simocyclinone D8 exhibits potent biological activity, including antibacterial effects against Gram-positive bacteria and cytotoxic effects against various human cancer cell lines.

Antibacterial Activity

Simocyclinone D8 is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. This inhibition is the primary mechanism of its antibacterial action.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus brevis | 10 |

| Streptomyces viridochromogenes | 1 |

Data compiled from multiple sources.

Cytotoxicity Against Human Cancer Cell Lines

Simocyclinone D8 has demonstrated significant cytotoxic activity against a range of human tumor cell lines, making it a compound of interest for anticancer drug development.

| Cell Line | Cancer Type | IC50 (µM) |

| HMO2 | Gastric Carcinoma | 0.3 - 5.6 |

| MCF-7 | Breast Adenocarcinoma | 0.3 - 5.6 |

| H2009 | Non-small cell lung cancer | ~75 |

| H2030 | Non-small cell lung cancer | ~130-140 |

| H2461 | Malignant Mesothelioma | ~125 |

| H2596 | Malignant Mesothelioma | ~100 |

Data compiled from multiple sources.

Regulatory and Biosynthetic Pathways

The production of Simocyclinone D8 in Streptomyces antibioticus is a complex process involving a large biosynthetic gene cluster and is tightly regulated at multiple levels.

Biosynthetic Gene Cluster

The complete biosynthetic gene cluster for simocyclinone has been identified and sequenced. It contains all the necessary genes for the synthesis of the four distinct chemical moieties that constitute Simocyclinone D8: the angucyclic polyketide core, the d-olivose sugar, the tetraene side chain, and the halogenated aminocoumarin.

Regulation of Simocyclinone D8 Production

The production of antibiotics in Streptomyces is controlled by a hierarchical network of regulatory genes. This includes pathway-specific regulators located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals.

Pathway-Specific Regulation:

Within the simocyclinone biosynthetic gene cluster, two key regulatory genes, simR and simX, play a crucial role in a self-resistance mechanism.

-

simX encodes an efflux pump that actively transports Simocyclinone D8 out of the cell, preventing its accumulation to toxic intracellular levels.

-

simR encodes a TetR-family transcriptional repressor that binds to the promoter regions of both simR and simX, repressing their expression.

Simocyclinone D8 itself, or a biosynthetic intermediate, acts as an inducer by binding to the SimR protein. This binding event causes a conformational change in SimR, leading to its dissociation from the DNA and the subsequent de-repression of simX transcription. This elegant feedback loop ensures that the machinery for exporting the antibiotic is synthesized concurrently with the antibiotic itself.

Caption: Regulatory circuit of Simocyclinone D8 export.

Global Regulation:

The production of Simocyclinone D8 is also likely influenced by a network of global regulators that are common in Streptomyces. These regulators integrate signals related to nutrient availability and developmental stage to control the onset of secondary metabolism. Key global regulatory systems include:

-

PhoR-PhoP two-component system: Senses phosphate limitation, a common trigger for antibiotic production.

-

DasR: A global regulator that responds to the availability of N-acetylglucosamine, linking primary metabolism to secondary metabolism.

-

AdpA: A key transcriptional regulator that controls both morphological differentiation and antibiotic biosynthesis.

These global regulators often form a complex cascade, influencing the expression of pathway-specific regulators like those in the simocyclinone gene cluster.

Caption: Hierarchical global regulation of antibiotic synthesis.

Conclusion

Simocyclinone D8, produced by Streptomyces antibioticus Tü 6040, represents a fascinating example of a complex natural product with significant therapeutic potential. Its unique mode of action as a DNA gyrase inhibitor and its potent cytotoxic effects warrant further investigation for the development of novel antibacterial and anticancer agents. This technical guide provides a comprehensive foundation for researchers to understand and build upon the existing knowledge of this remarkable compound and its producing organism.

References

Simocyclinone D8: A Technical Guide to its Chemical Architecture and Biosynthetic Assembly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and biosynthetic pathway of Simocyclinone D8 (SD8), a potent bacterial DNA gyrase inhibitor with a novel mode of action. SD8, produced by Streptomyces antibioticus Tü6040, is a complex natural product that has garnered significant interest for its unique biological activity and potential as a scaffold for new antibacterial agents.

Chemical Structure of Simocyclinone D8

Simocyclinone D8 is a multihybrid molecule, meaning it is assembled from components derived from different primary metabolic pathways.[1][2] Its intricate structure is composed of four distinct chemical moieties: a halogenated aminocoumarin, a polyketide-derived angucyclinone core, a d-olivose sugar, and a tetraene dicarboxylic acid linker.[1][3]

The IUPAC name for Simocyclinone D8 is [(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.0¹,¹⁰.0²,⁷.0¹²,¹⁷]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate.[4]

Table 1: Physicochemical Properties of Simocyclinone D8

| Property | Value | Source |

| Molecular Formula | C₄₆H₄₂ClNO₁₈ | [4] |

| Molecular Weight | 932.3 g/mol | [4] |

| Appearance | Not specified in abstracts | |

| Solubility | Not specified in abstracts |

The key structural features of Simocyclinone D8 are:

-

Aminocoumarin Moiety: A 3-amino-4,7-dihydroxycoumarin ring, which is chlorinated at the C-8 position.[1][3] This moiety is a common feature in other DNA gyrase inhibitors like novobiocin, though SD8's mechanism of action is distinct.[3][5]

-

Angucyclinone Core: A complex, polycyclic aromatic structure derived from a type II polyketide synthase pathway.[1] It features several hydroxyl groups and an oxirane bridge.[1]

-

d-Olivose: A deoxysugar C-glycosidically linked to the angucyclinone core at position C-9.[1]

-

Tetraene Linker: A tetraene dicarboxylic acid that connects the aminocoumarin and the angucyclinone moieties via an amide bond and an ester bond to the d-olivose, respectively.[3][6]

Biosynthetic Pathway of Simocyclinone D8

The biosynthesis of Simocyclinone D8 is orchestrated by a dedicated gene cluster, designated as the sim cluster, identified in Streptomyces antibioticus Tü6040.[1][2] The entire cluster has been sequenced, spanning approximately 80.7 kb and containing 49 open reading frames (ORFs) that code for the enzymes responsible for the synthesis of the precursor moieties and their final assembly.[1][2]

The biosynthetic pathway is a convergent process where the four main structural components are synthesized independently and then assembled. While the complete enzymatic sequence is yet to be fully elucidated, a proposed model based on gene homology and knockout studies provides a solid framework.[2]

Biosynthesis of the Aminocoumarin Moiety

The genes responsible for the synthesis of the 8-chloro-3-amino-4,7-dihydroxycoumarin moiety show significant homology to those in the biosynthetic pathways of novobiocin and coumermycin A₁.[3][7] Key steps are believed to involve the hydroxylation of L-tyrosine, followed by amidation, cyclization, and chlorination. The halogenase SimD4 is responsible for the chlorination at the C-8 position of the coumarin ring.[8]

Biosynthesis of the Angucyclinone Core and d-Olivose

The angucyclinone core is assembled by a type II polyketide synthase (PKS).[1] The d-olivose moiety is synthesized from a glucose precursor through a series of enzymatic steps, including dehydration and reduction, and is then attached to the polyketide backbone by a glycosyltransferase.

Biosynthesis of the Tetraene Linker

The origin of the tetraene linker has been a subject of investigation. Initial hypotheses suggested a large modular type I PKS, SimC1ABC.[6] However, later studies on other simocyclinone-producing strains indicated that an iterative type II PKS is responsible for its synthesis.[6]

Final Assembly

The final assembly of Simocyclinone D8 is catalyzed by enzymes like SimL, an amide bond-forming ligase, which connects the aminocoumarin to the tetraene linker.[6]

Below is a diagram illustrating the proposed convergent biosynthetic pathway of Simocyclinone D8.

Experimental Protocols

Detailed experimental protocols for the fermentation, isolation, and characterization of Simocyclinone D8, as well as for genetic manipulation of the producing strain, are crucial for further research.

Fermentation and Production of Simocyclinone D8

A detailed protocol for the fermentation of Streptomyces antibioticus Tü6040 to produce Simocyclinone D8 has been described.[9] Key parameters include:

-

Strain: Streptomyces antibioticus Tü6040

-

Media: A glycerol and L-lysine based medium is used for optimal production.[9]

-

Fermentation Scale: Production can be scaled up to 20L.[9]

-

Growth Conditions: Cultures are typically grown in baffled shake-flasks at 28°C and 175 rpm for 2-4 days.[7]

Isolation and Purification

The following steps are generally followed for the isolation and purification of Simocyclinone D8:

-

Extraction: The fermentation broth is extracted with methanol.[9]

-

Chromatography:

-

Initial purification is performed on diol-bonded silica gel using an automated flash chromatography system.[9]

-

A final purification step using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column with an acetonitrile/0.5% formic acid mobile phase yields pure Simocyclinone D8.[9]

-

Structural Elucidation

The structure of Simocyclinone D8 is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.[9]

Genetic Manipulation and Biosynthetic Gene Cluster Analysis

Gene inactivation experiments have been instrumental in confirming the function of the sim gene cluster.[1][7]

-

Cloning of the Gene Cluster: The sim cluster was cloned from a cosmid library of S. antibioticus Tü6040.[1][2]

-

Gene Inactivation: Insertional inactivation of genes within the cluster is achieved through homologous recombination.[1] For example, inactivation of a gene involved in the biosynthesis of the aminocoumarin moiety abolishes the production of Simocyclinone D8.[7]

-

Analysis of Mutants: The culture extracts of the mutant strains are analyzed by HPLC to confirm the absence of Simocyclinone D8 production.[1][2]

The following diagram outlines a general workflow for gene inactivation experiments.

This guide provides a foundational understanding of the chemical complexity and biosynthetic origins of Simocyclinone D8. Further research into the specific enzymatic mechanisms and regulatory networks governing its production will be crucial for harnessing its full therapeutic potential through synthetic biology and medicinal chemistry efforts.

References

- 1. Biosynthetic Gene Cluster of Simocyclinone, a Natural Multihybrid Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic gene cluster of simocyclinone, a natural multihybrid antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simocyclinone D8, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simocyclinone D8 | C46H42ClNO18 | CID 54696356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Simocyclinone D8, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-proliferative effects of Simocyclinone D8 (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

Simocyclinone D8: A Dual Catalytic Inhibitor of Human Topoisomerase I and II

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Simocyclinone D8 (SD8), a natural product isolated from Streptomyces antibioticus Tü 6040, has emerged as a molecule of significant interest in oncology research. Initially identified as a potent inhibitor of bacterial DNA gyrase, subsequent investigations have revealed a broader and more complex mechanism of action within eukaryotic cells. Extensive biochemical studies have now firmly established that Simocyclinone D8 functions as a dual catalytic inhibitor of both human topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2][3] This unique mode of action, distinct from topoisomerase poisons that stabilize DNA cleavage complexes, positions SD8 as a compelling candidate for the development of novel anticancer therapeutics with potentially reduced toxicity profiles. This guide provides a comprehensive overview of the evidence supporting the dual inhibitory nature of Simocyclinone D8, including quantitative inhibitory data, detailed experimental protocols, and visual representations of its mechanism and the workflows used for its characterization.

Quantitative Inhibition Data

The inhibitory potency of Simocyclinone D8 against human topoisomerase I and II has been quantified through various biochemical assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature, providing a comparative perspective against well-established topoisomerase inhibitors.

| Enzyme Target | Assay Type | Simocyclinone D8 (SD8) IC50 | Reference Inhibitor | Reference Inhibitor IC50 |

| Human Topoisomerase II | DNA Decatenation | ~80 µM[4] | Etoposide | ~160 µM[4] |

| Human Topoisomerase I | DNA Relaxation | ~2x higher than Camptothecin[3] | Camptothecin (CPT) | Not explicitly stated |

| Human Topoisomerase II | DNA Relaxation | ~2x lower than Etoposide[3] | Etoposide | Not explicitly stated |

Mechanism of Action: Dual Catalytic Inhibition

Simocyclinone D8 inhibits the catalytic activity of both topoisomerase I and II. Unlike topoisomerase poisons such as etoposide and camptothecin, which trap the enzyme-DNA cleavage complex, SD8 acts as a catalytic inhibitor by preventing the enzyme from binding to its DNA substrate.[4][5][6][7] This mechanism avoids the generation of double-strand DNA breaks, which are a major source of toxicity for topoisomerase poisons.

The following diagram illustrates the proposed mechanism of dual inhibition:

Experimental Protocols

The dual inhibitory activity of Simocyclinone D8 has been established through a series of key biochemical assays. The detailed methodologies for these experiments are crucial for the replication and validation of these findings.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of Topoisomerase II to unlink catenated kinetoplast DNA (kDNA) into individual minicircles. Inhibition of this activity indicates that the compound interferes with the catalytic cycle of the enzyme.

Protocol:

-

Reaction Mixture Preparation: Prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 10 mM DTT, 50 µg/mL BSA, 1 mM ATP, and 300 ng of kinetoplast DNA.

-

Inhibitor Addition: Add varying concentrations of Simocyclinone D8 or a reference inhibitor (e.g., etoposide) to the reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding 6 units of human Topoisomerase II.

-

Incubation: Incubate the reaction mixtures at 37°C for 10 minutes.

-

Reaction Termination: Stop the reaction by adding SDS to a final concentration of 1%.

-

Protein Digestion: Add EDTA to 25 mM and proteinase K to 100 µg/mL, and incubate for 1 hour at 50°C.

-

DNA Purification: Purify the DNA products by phenol/chloroform/isoamyl alcohol extraction.

-

Agarose Gel Electrophoresis: Analyze the DNA products by electrophoresis on a 1.2% agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide.

-

Visualization and Quantification: Visualize the DNA bands under UV light and quantify the amount of decatenated DNA.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. Inhibition of this process suggests interference with the enzyme's catalytic activity.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol, and 0.5 µg of supercoiled pBR322 DNA.

-

Inhibitor Addition: Add varying concentrations of Simocyclinone D8 or a reference inhibitor (e.g., camptothecin) to the reaction mixtures. A negative control such as novobiocin can also be included.[7]

-

Enzyme Addition: Add 5.5 nM of human Topoisomerase I to initiate the reaction.[7]

-

Incubation: Incubate the samples for 1 hour at 37°C.[7]

-

Sample Preparation for Electrophoresis: Prepare the DNA for electrophoresis as described in the decatenation assay protocol.

-

Agarose Gel Electrophoresis: Run the samples on a 0.8% agarose gel.[7]

-

Analysis: Analyze the degree of DNA relaxation by observing the conversion of supercoiled DNA to its relaxed form.

DNA Cleavage Assay

This assay is critical to distinguish between catalytic inhibitors and topoisomerase poisons. It determines whether a compound stabilizes the enzyme-DNA cleavage complex, leading to an accumulation of cleaved DNA.

Protocol:

-

Reaction Mixture Preparation: Prepare a 20 µL reaction mixture as described for the decatenation assay, using relaxed pBR322 DNA as the substrate.

-

Inhibitor and Enzyme Addition: Add varying concentrations of Simocyclinone D8 or a reference poison (e.g., etoposide) and 6 units of human Topoisomerase II.

-

Incubation: Incubate at 37°C for 10 minutes.

-

Complex Trapping: Add SDS to 1% and incubate for a further 5 minutes at 37°C to trap the cleavage complex.

-

Protein Digestion and DNA Purification: Proceed with proteinase K digestion and DNA purification as in the decatenation assay.

-

Electrophoresis and Analysis: Analyze the products by agarose gel electrophoresis. An increase in linear DNA indicates the stabilization of the cleavage complex (a poisoning effect), whereas a lack of linear DNA formation at inhibitory concentrations confirms catalytic inhibition.[4]

Experimental Workflow for Characterization of Topoisomerase Inhibitors

The following diagram outlines a typical workflow for identifying and characterizing a dual topoisomerase inhibitor like Simocyclinone D8.

Conclusion

The body of evidence strongly supports the classification of Simocyclinone D8 as a dual catalytic inhibitor of human topoisomerase I and II. Its unique mechanism of inhibiting the initial DNA binding step of both enzymes, without stabilizing the DNA cleavage complex, distinguishes it from classical topoisomerase poisons. This characteristic suggests a potentially wider therapeutic window and a more favorable safety profile. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of Simocyclinone D8 and the development of analogous dual inhibitors for cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of human topoisomerases I and II by simocyclinone D8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anti-proliferative effects of Simocyclinone D8 (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Simocyclinone D8, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simocyclinone D8, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

Simocyclinone D8 for antibacterial research and its spectrum of activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simocyclinone D8 (SD8) is a novel aminocoumarin antibiotic that has garnered significant interest within the scientific community due to its unique mechanism of action and potential as a lead compound for the development of new antibacterial agents. This technical guide provides an in-depth overview of Simocyclinone D8, focusing on its spectrum of activity, mechanism of action, and the experimental protocols utilized in its evaluation. Quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

Simocyclinone D8 is a natural product isolated from Streptomyces antibioticus. Structurally, it is a hybrid molecule containing both an aminocoumarin and a polyketide component. Unlike other aminocoumarin antibiotics that target the ATPase activity of DNA gyrase, Simocyclinone D8 exhibits a novel mode of action, making it a compelling subject for antibacterial research, particularly in the context of rising antibiotic resistance.

Spectrum of Activity

Simocyclinone D8 has demonstrated potent activity primarily against Gram-positive bacteria. However, emerging evidence suggests its spectrum may be broader, with activity observed against some clinical isolates of Gram-negative bacteria. This section summarizes the available quantitative data on its antibacterial efficacy.

Minimum Inhibitory Concentrations (MICs)

The following table consolidates the reported Minimum Inhibitory Concentration (MIC) values of Simocyclinone D8 against various bacterial strains.

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Bacillus brevis | Gram-positive | 10 | [1] |

| Streptomyces viridochromogenes | Gram-positive | 1 | [1] |

| Escherichia coli (clinical isolate) | Gram-negative | Active (specific MICs not detailed) | [1] |

| Klebsiella pneumoniae (clinical isolate) | Gram-negative | Active (specific MICs not detailed) | [1] |

It is important to note that the activity of Simocyclinone D8 against Gram-negative bacteria may be influenced by efflux pumps, and its efficacy can be enhanced in the absence of these mechanisms[2].

Inhibitory Concentrations (IC50) against Target Enzymes

The inhibitory activity of Simocyclinone D8 has been quantified against its primary target, DNA gyrase, and other type II topoisomerases.

| Enzyme | Organism | IC50 (µM) | Reference |

| DNA Gyrase | Escherichia coli | ~0.4 | [2] |

| DNA Gyrase | Staphylococcus aureus | ~1.5 | [2] |

| Topoisomerase IV | Escherichia coli | Weak inhibition | [3] |

| Topoisomerase IV | Staphylococcus aureus | Weak inhibition | [3] |

| Topoisomerase II (human) | Human | ~5 | [3] |

Mechanism of Action

Simocyclinone D8's primary antibacterial activity stems from its potent and unique inhibition of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.

Unlike typical aminocoumarins that competitively inhibit the ATPase activity of the GyrB subunit, Simocyclinone D8 binds to the N-terminal domain of the GyrA subunit[3][4]. This binding event physically blocks the DNA from accessing the active site of the enzyme, thereby preventing the supercoiling reaction from initiating[3][5]. This novel mechanism of action is a key area of interest for overcoming existing resistance to other gyrase inhibitors.

The following diagram illustrates the proposed mechanism of action of Simocyclinone D8.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Simocyclinone D8.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and the inhibition of this activity by Simocyclinone D8.

Materials:

-

Relaxed pBR322 DNA (or other suitable plasmid)

-

E. coli or S. aureus DNA Gyrase

-

5X Gyrase Assay Buffer (e.g., for E. coli Gyrase: 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 500 µg/mL BSA)

-

10 mM ATP solution

-

Simocyclinone D8 stock solution (in DMSO)

-

DMSO (for control)

-

STEB (Stop Buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Chloroform:isoamyl alcohol (24:1)

-

Agarose

-

TAE or TBE buffer for electrophoresis

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 30 µL reaction, combine:

-

6 µL of 5X Gyrase Assay Buffer

-

3 µL of 10 mM ATP

-

1 µg of relaxed pBR322 DNA

-

1 µL of Simocyclinone D8 at various concentrations (or DMSO for control)

-

Nuclease-free water to a final volume of 29 µL.

-

-

Initiate the reaction by adding 1 µL of DNA gyrase.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reactions by adding 30 µL of STEB buffer and 30 µL of chloroform:isoamyl alcohol (24:1).

-

Vortex briefly and centrifuge to separate the phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis in TAE or TBE buffer until good separation of supercoiled and relaxed DNA is achieved.

-

Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

The following diagram outlines the general workflow for the DNA gyrase supercoiling assay.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, and the inhibitory effect of Simocyclinone D8.

Materials:

-

Kinetoplast DNA (kDNA)

-

E. coli or S. aureus Topoisomerase IV

-

5X Topoisomerase IV Decatenation Buffer (e.g., for E. coli Topo IV: 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM MgCl₂, 50 mM DTT)

-

10 mM ATP solution

-

Simocyclinone D8 stock solution (in DMSO)

-

DMSO (for control)

-

STEB (Stop Buffer)

-

Chloroform:isoamyl alcohol (24:1)

-

Agarose

-

TAE or TBE buffer for electrophoresis

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures on ice. For a 30 µL reaction, combine:

-

6 µL of 5X Topoisomerase IV Decatenation Buffer

-

3 µL of 10 mM ATP

-

200 ng of kDNA

-

1 µL of Simocyclinone D8 at various concentrations (or DMSO for control)

-

Nuclease-free water to a final volume of 29 µL.

-

-

Start the reaction by adding 1 µL of Topoisomerase IV.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 30 µL of STEB buffer and 30 µL of chloroform:isoamyl alcohol (24:1).

-

Vortex and centrifuge to separate the phases.

-

Load the aqueous phase onto a 1% agarose gel.

-

Run electrophoresis until the decatenated minicircles are well-resolved from the kDNA that remains in the well.

-

Stain the gel and visualize. Inhibition is indicated by a reduction in the amount of released, decatenated minicircles.

The following diagram illustrates the workflow for the topoisomerase IV decatenation assay.

Conclusion

Simocyclinone D8 represents a promising antibiotic with a novel mechanism of action that circumvents known resistance pathways for other DNA gyrase inhibitors. Its potent activity against Gram-positive bacteria and emerging evidence of efficacy against certain Gram-negative clinical isolates make it a valuable tool for antibacterial research and a potential scaffold for the development of new therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of Simocyclinone D8. Further investigation into its activity against a broader panel of clinical isolates and optimization of its pharmacokinetic properties are warranted to fully realize its therapeutic potential.

References

- 1. Simocyclinone D8 turns on against Gram-negative bacteria in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo and In Vitro Patterns of the Activity of Simocyclinone D8, an Angucyclinone Antibiotic from Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simocyclinone D8, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simocyclinone D8, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Simocyclinone D8: A Technical Guide on its Anticancer and Antiproliferative Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticancer and antiproliferative properties of Simocyclinone D8 (SD8), a novel compound derived from Streptomyces antibioticus. SD8 has demonstrated significant potential as an anticancer agent through its unique mechanism of action as a catalytic inhibitor of human topoisomerase II (hTopoII), an enzyme crucial for DNA replication and chromosome segregation.

Mechanism of Action

Simocyclinone D8 functions as a catalytic inhibitor of topoisomerase II. Unlike topoisomerase II poisons such as etoposide and doxorubicin, which stabilize the enzyme-DNA cleavage complex and induce DNA strand breaks, SD8 prevents the enzyme from binding to DNA in the first place.[1][2] This mode of action is considered potentially safer as it avoids the widespread DNA damage that leads to significant toxicity and the risk of secondary leukemias associated with traditional topoisomerase II poisons.[1] SD8 directly interacts with Type-II topoisomerases to block their binding to DNA, thereby inhibiting DNA replication and chromosome segregation, which are critical for rapidly proliferating cancer cells.[1]

The inhibitory effect of SD8 is not limited to human topoisomerase II. It is also a potent inhibitor of bacterial DNA gyrase, a prokaryotic homolog of hTopoII.[3][4] Binding studies suggest that SD8 interacts with the N-terminal domain of the GyrA subunit of DNA gyrase, preventing the enzyme from binding to DNA.[3][4] This dual inhibitory capability highlights its potential for broader therapeutic applications.

The induction of apoptosis is a key outcome of SD8 treatment in cancer cells. Following the inhibition of topoisomerase II, cancer cells undergo programmed cell death, as evidenced by the cleavage of Poly(ADP) Ribose Polymerase (PARP).[1]

Quantitative Data on Antiproliferative Effects

The antiproliferative activity of Simocyclinone D8 has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| H2009 | Non-Small Cell Lung Cancer (NSCLC) | ~75 | [1] |

| H2030 | Non-Small Cell Lung Cancer (NSCLC) | ~130-140 | [1] |

| H2461 | Malignant Mesothelioma (MM) | ~125 | [1] |

| H2596 | Malignant Mesothelioma (MM) | ~100 | [1] |

| LP9 (non-transformed) | Mesothelial | ~150 | [1] |

| MCF-7 | Breast Cancer | Data mentioned, not quantified | [1] |

| Human Topoisomerase II (in vitro) | - | ~80 - 100 | [1][5] |

| Etoposide (in vitro) | - | 400 | [5] |

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer effects of Simocyclinone D8.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the effect of SD8 on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., H2030, H2461) and a non-malignant cell line (e.g., LP9)

-

Complete culture medium (e.g., RPMI with 10% calf serum)

-

Simocyclinone D8 (stock solution in DMSO)

-

96-well plates

-

CCK-8 kit (Dojindo Inc.)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of Simocyclinone D8 in the culture medium. Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used for the drug dilutions.

-

Remove the existing medium from the wells and add 100 µL of the prepared SD8 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of the CCK-8 solution to each well and incubate for an additional 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (PARP Cleavage)

This assay assesses the induction of apoptosis by detecting the cleavage of PARP, a hallmark of programmed cell death.

Materials:

-

Cancer cell lines

-

10 cm culture plates

-

Simocyclinone D8

-

Positive control for apoptosis (e.g., 50 nM gemcitabine)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus

-

Primary antibody against PARP

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagent

Procedure:

-

Plate 2–3×10^6 cells per 10 cm plate and incubate overnight.

-

Treat the cells with SD8 at the predetermined IC50 concentration for each cell line. Include a positive control and an untreated control.

-

After 24 and 48 hours of treatment, lyse the cells.

-

Quantify the protein concentration in the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-PARP antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.[1]

In Vitro Topoisomerase II Decatenation Assay

This assay measures the catalytic activity of hTopoII by assessing its ability to decatenate kinetoplast DNA (kDNA).

Materials:

-

Purified human topoisomerase II

-

Kinetoplast DNA (kDNA)

-

Simocyclinone D8

-

Etoposide (as a control)

-

Assay buffer

-

ATP

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures containing purified hTopoII, kDNA, and assay buffer.

-

Add increasing concentrations of Simocyclinone D8 or etoposide to the reaction mixtures.

-

Initiate the reaction by adding ATP and incubate at 37°C.

-

Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize the DNA bands. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA remains at the origin.

-

The inhibition of decatenation is observed as a decrease in the amount of decatenated DNA products with increasing concentrations of SD8.[1][5]

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of Simocyclinone D8 and the workflows of the key experimental protocols.

Caption: Mechanism of action of Simocyclinone D8 in cancer cells.

Caption: Workflow for the cell proliferation (CCK-8) assay.

Caption: Workflow for the PARP cleavage apoptosis assay.

References

- 1. Anti-proliferative effects of Simocyclinone D8 (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into simocyclinone as an antibiotic, effector ligand and substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simocyclinone D8, an Inhibitor of DNA Gyrase with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simocyclinone D8, an inhibitor of DNA gyrase with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-proliferative effects of simocyclinone D8 (SD8), a novel catalytic inhibitor of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Simocyclinone D8: A Differential Inhibitor of Prokaryotic and Eukaryotic Topoisomerases

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Simocyclinone D8 (SD8) is a novel bifunctional antibiotic that demonstrates a distinct and potent inhibitory mechanism against bacterial DNA gyrase, a prokaryotic type II topoisomerase. Its mode of action, which involves preventing the enzyme from binding to DNA, sets it apart from established gyrase inhibitors like quinolones and aminocoumarins. While highly effective against its prokaryotic target, SD8 also exhibits activity against eukaryotic topoisomerase II, albeit through a different inhibitory profile, acting as a catalytic inhibitor rather than a poison. This document provides a comprehensive technical overview of Simocyclinone D8's effects on both prokaryotic and eukaryotic topoisomerases, presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of its mechanism and associated experimental workflows.

Introduction to DNA Topoisomerases

DNA topoisomerases are essential enzymes that manage the topological states of DNA within the cell.[1][2] These enzymes are critical for processes such as DNA replication, transcription, and chromosome segregation. They are broadly classified into two types: Type I topoisomerases, which cleave a single strand of the DNA duplex, and Type II topoisomerases, which cleave both strands to allow for the passage of another DNA segment.[1][2]

Bacterial DNA gyrase is a unique type II topoisomerase that can introduce negative supercoils into DNA in an ATP-dependent reaction.[3][4][5] This enzyme is essential for bacteria but is not found in humans, making it an excellent target for antibacterial drugs.[1][2][3] Eukaryotic cells possess a counterpart, topoisomerase II (such as human topoisomerase IIα), which is also a type II enzyme but primarily relaxes supercoiled DNA.[3] Due to their critical roles, both prokaryotic and eukaryotic topoisomerases are validated targets for antimicrobial and anticancer therapies, respectively.[3][6]

Simocyclinone D8: Mechanism of Action

Simocyclinone D8 is a hybrid antibiotic containing both an aminocoumarin and a polyketide moiety.[3] While its structure includes an aminocoumarin group, a feature of classic gyrase inhibitors like novobiocin, its mechanism of action is strikingly different.[1][7]